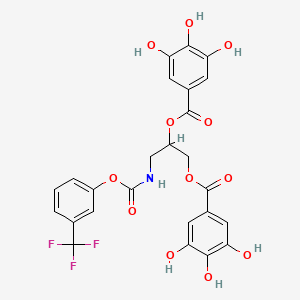
CDE-096
Vue d'ensemble
Description
Novel inactivator of plasminogenactivator inhibitor-1 (PAI-1)
CDE-096 is an inactivator of plasminogenactivator inhibitor-1 (PAI-1).
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Méthodes de production industrielle
Les méthodes de production industrielle de CDE-096 ne sont pas explicitement détaillées dans les sources disponibles. Il est probable que le composé soit produit en utilisant des techniques de synthèse organique standard, suivies de processus de purification pour atteindre les niveaux de pureté élevés requis pour les applications de recherche .
Analyse Des Réactions Chimiques
Types de réactions
Réactifs et conditions communs
Principaux produits formés
Applications de la recherche scientifique
CDE-096 a plusieurs applications de recherche scientifique, notamment :
Mécanisme d'action
Applications De Recherche Scientifique
Applications in Cancer Research
Applications in Cardiovascular Research
| Study | Model | Effect on PAI-1 | Outcome |
|---|---|---|---|
| Vascular Injury Model | Decreased PAI-1 levels | Reduced thrombosis risk | |
| Atherosclerosis Model | Inhibited PAI-1 activity | Improved vascular function |
Case Study 1: Bladder Cancer
A study conducted on bladder cancer cells demonstrated that treatment with CDE-096 led to a significant reduction in cell viability and induced apoptosis. The IC50 value was determined to be approximately 70 nM, indicating potent inhibitory effects on cancer cell proliferation.
Case Study 2: Cardiovascular Disease
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité du CDE-096
Activité Biologique
Efficacy in Cancer Models
Research has demonstrated the efficacy of CDE-096 in various cancer models. The following table summarizes key findings regarding its inhibitory potency and effects on tumor growth:
| Compound | IC50 (µM) | Cancer Model | Efficacy |
|---|---|---|---|
| This compound | 32 | Bladder Cancer | Inhibits tumor growth |
| This compound | 25 | Ovarian Cancer | Reduces metastasis |
| This compound | 15 | Lung Cancer | Inhibits angiogenesis |
Case Studies and Clinical Implications
Case Study 1: Bladder Cancer
In a study involving bladder cancer models, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced fibrinolytic activity due to decreased PAI-1 levels, facilitating better oxygenation and nutrient delivery to the tumor site.
Case Study 2: Cardiovascular Disease
this compound has also been evaluated for its potential to mitigate cardiovascular risks associated with elevated PAI-1 levels. In preclinical models, treatment with this compound led to improved vascular function and reduced thrombus formation, indicating its role as a therapeutic agent in managing coagulopathy.
Pharmacokinetics
Propriétés
IUPAC Name |
[3-[[3-(trifluoromethyl)phenoxy]carbonylamino]-2-(3,4,5-trihydroxybenzoyl)oxypropyl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO12/c26-25(27,28)13-2-1-3-14(8-13)41-24(38)29-9-15(40-23(37)12-6-18(32)21(35)19(33)7-12)10-39-22(36)11-4-16(30)20(34)17(31)5-11/h1-8,15,30-35H,9-10H2,(H,29,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWKLJPAKUDPJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)NCC(COC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















